Some studies have investigated amygdalin's potential anti-cancer effects. These studies have looked at its ability to:
Amygdalin has a complex molecular structure consisting of a central nitrile group linked to a disaccharide unit (two sugar molecules) and a benzene ring []. This structure gives amygdalin several key features:
Several chemical reactions are important for understanding amygdalin:
Amygdalin + H2O -> Prunasin + β-D-Glucose (Equation 1)Prunasin + H2O -> Benzaldehyde + Cyanide + HCN (Equation 2)
There is no established mechanism of action for amygdalin as a cancer treatment. The proposed theory of selective targeting of cancer cells by cyanide released from amygdalin lacks scientific evidence [].
Amygdalin is a toxic compound due to the potential release of cyanide. Consuming large quantities of apricot pits or bitter almonds, which contain high levels of amygdalin, can lead to cyanide poisoning []. Symptoms of cyanide poisoning include nausea, vomiting, headache, dizziness, and potentially death in severe cases [].
The metabolism of amygdalin involves several key reactions:
Amygdalin can be synthesized through various methods:
Research on the interactions of amygdalin with other compounds is limited but noteworthy:
Several compounds share structural or functional similarities with amygdalin:
Compound | Structure/Relation | Unique Features |
---|---|---|
Laetrile | A derivative of amygdalin | Marketed as "vitamin B17," lacks proven efficacy |
Prunasin | Hydrolysis product of amygdalin | Less toxic than amygdalin; does not release cyanide |
Linamarin | Another cyanogenic glycoside found in cassava | Similar toxicity profile; used for biofuel production |
Taxifolin | A flavonoid related to antioxidant activity | Non-toxic; does not release cyanide |
Amygdalin's uniqueness lies in its specific structure that allows for cyanide release upon hydrolysis, which differentiates it from other compounds that may not exhibit such toxic properties or biological activities.
Irritant